4-(4-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound "4-(4-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse range of biological activities and applications in coordination chemistry. The structure of this compound includes a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, substituted with a pyridine ring and a methylphenyl group. This class of compounds has been extensively studied due to their potential pharmacological properties and their ability to form complexes with various metals .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the reaction of thiosemicarbazides with various reagents to form the triazole ring. For instance, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide afforded a related 1,2,4-triazole-3-thione, which could be further modified to obtain different derivatives . Another example includes the synthesis of a triazole derivative by reacting diphenylphosphazoanilide with N-acetyl-N'-(2-pyridoyl)hydrazine . These methods demonstrate the versatility in synthesizing 1,2,4-triazole derivatives, which could be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, a related compound crystallizes in the monoclinic space group with specific cell parameters, indicating a non-coplanar arrangement of the triazole, pyridine, and benzene rings . Such structural information is crucial for understanding the reactivity and potential binding modes of the compound when forming complexes or interacting with biological targets.
Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions, including coordination with metal ions to form complexes. The chelating properties of these compounds have been explored, with studies showing that they can coordinate to metal centers via nitrogen atoms on the triazole and pyridine rings, forming distorted octahedral geometries around the metal ions . These coordination properties are significant for the development of metal-based drugs and materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and density, are influenced by their molecular structure. Spectroscopic techniques like IR, NMR, and UV-Visible spectroscopy are commonly used to characterize these compounds . Quantum chemical computations, including density functional theory (DFT) calculations, provide insights into vibrational frequencies, molecular orbitals, and electrostatic potential, which are essential for predicting reactivity and interactions with other molecules . Additionally, the antifungal and antimicrobial activities of some derivatives have been evaluated, indicating their potential as therapeutic agents .
Scientific Research Applications
Antimicrobial Properties
Synthesis and Antimicrobial Activities : A study by Bayrak et al. (2009) focused on synthesizing various derivatives of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, exploring their antimicrobial activities. The derivatives displayed good to moderate antimicrobial activity, indicating the potential of these compounds in antimicrobial applications.
Antibacterial Activity : Another research by Karpun et al. (2021) demonstrated that S-substituted derivatives of 4-R-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5yl)thio)methyl)-4H-1,2,4-triazole-3-thiol exhibited antimicrobial activity against various bacterial strains, suggesting their utility in the development of new antimicrobial substances.
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Ansari et al. (2014) found that Schiff’s bases of pyridyl substituted triazoles, including derivatives of 4-(4-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, act as effective corrosion inhibitors for mild steel in acidic environments. This is significant for industrial applications where corrosion resistance is crucial (Ansari, Quraishi, & Singh, 2014).
Anti-inflammatory Activity
- Anti-inflammatory Agents : A study by Toma et al. (2017) synthesized pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated them for anti-inflammatory activity. Some of these derivatives showed promising results as anti-inflammatory agents.
Antitumor Activity
- Antitumor Agents : Research by Rui (2008) on 4-amino-5-pyridin-3-yl-1,2,4-triazole-3-thiol derivatives, closely related to the compound , demonstrated significant antitumor activity. This suggests potential applications in cancer research and treatment.
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, and determining how to handle it safely.
Future Directions
This would involve speculating on potential future research directions, such as new reactions that the compound could undergo, new applications for the compound, or new methods for synthesizing it.
properties
IUPAC Name |
4-(4-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-10-2-4-12(5-3-10)18-13(16-17-14(18)19)11-6-8-15-9-7-11/h2-9H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRYIEKQCFTPFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354138 | |
Record name | 4-(4-Methylphenyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
16629-43-9 | |
Record name | 4-(4-Methylphenyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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